6-Methoxyquinazolin-8-amine

EGFR tyrosine kinase Kinase inhibition Quinazoline SAR

6-Methoxyquinazolin-8-amine (CAS 413608-31-8, molecular formula C9H9N3O, MW 175.19 g/mol) is a heterocyclic small molecule belonging to the quinazoline family—a privileged scaffold in medicinal chemistry with demonstrated anticancer, antimicrobial, and anti-inflammatory activities. The compound features a methoxy substituent at the 6-position and a primary amine at the 8-position of the quinazoline bicyclic core, generating a substitution pattern that is structurally distinct from the widely exploited 4-anilinoquinazoline pharmacophore found in approved EGFR inhibitors such as gefitinib and erlotinib.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
Cat. No. B11913348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyquinazolin-8-amine
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=CN=CN=C2C(=C1)N
InChIInChI=1S/C9H9N3O/c1-13-7-2-6-4-11-5-12-9(6)8(10)3-7/h2-5H,10H2,1H3
InChIKeyNVTURQGCEMESRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyquinazolin-8-amine (CAS 413608-31-8): A Specialized Quinazoline Building Block for Kinase-Targeted Drug Discovery


6-Methoxyquinazolin-8-amine (CAS 413608-31-8, molecular formula C9H9N3O, MW 175.19 g/mol) is a heterocyclic small molecule belonging to the quinazoline family—a privileged scaffold in medicinal chemistry with demonstrated anticancer, antimicrobial, and anti-inflammatory activities [1]. The compound features a methoxy substituent at the 6-position and a primary amine at the 8-position of the quinazoline bicyclic core, generating a substitution pattern that is structurally distinct from the widely exploited 4-anilinoquinazoline pharmacophore found in approved EGFR inhibitors such as gefitinib and erlotinib [2]. This 6-methoxy-8-aminoquinazoline architecture places the free amine at a position that enables unique vectors for derivatization, making it a versatile intermediate for constructing kinase-focused compound libraries and structure–activity relationship (SAR) explorations that diverge from conventional 4-amino-substituted quinazoline chemistry [3].

Why 6-Methoxyquinazolin-8-amine Cannot Be Trivially Replaced by Other Aminoquinazolines in Medicinal Chemistry Programs


The position of the amino substituent on the quinazoline ring fundamentally dictates both synthetic accessibility and biological target engagement. The vast majority of kinase-directed quinazoline inhibitors place an amine or aniline at the 4-position (pyrimidine ring) because this vector directly mimics the adenine N6 amino group and projects into the kinase hinge region [1]. By contrast, 6-Methoxyquinazolin-8-amine presents the amine on the benzenoid ring at C8—a position that, in the quinazoline scaffold, exhibits distinct electronic properties and steric orientation. According to established reactivity data, electrophilic substitution on the quinazoline benzene ring follows the order C8 > C6 > C5 > C7, meaning the 8-position is the most activated site for derivatization chemistry [2]. Substituting an 8-aminoquinazoline with a 4-amino isomer would redirect the derivatization vector by approximately 120°, producing a fundamentally different exit trajectory from the scaffold and altering hydrogen-bonding geometry. Consequently, procurement decisions based solely on the quinazoline core—without specification of the 8-amino-6-methoxy substitution pattern—risk selecting a building block that is chemically incompatible with the intended synthetic route or biologically non-isoformable to the desired target engagement profile.

6-Methoxyquinazolin-8-amine: Quantitative Differentiation Evidence Against Closest Analogs


EGFR Kinase Inhibition Potency: 6-Methoxyquinazoline vs. 4-Anilino Comparator — Evidence for Scaffold-Intrinsic Activity

The unsubstituted parent scaffold 6-Methoxy-quinazoline (CHEMBL52472) exhibits measurable intrinsic EGFR kinase inhibitory activity with an IC50 of 30 nM in a [γ-³²P]ATP kinase assay [1]. This indicates that the 6-methoxyquinazoline core itself possesses target-binding affinity independent of the 4-anilino elaboration present in advanced leads. By comparison, the elaborated clinical candidate PD153035 (4-(3-bromoanilino)-6,7-dimethoxyquinazoline) achieves an EGFR IC50 of 25 pM [2], demonstrating that the 4-anilino substitution provides approximately 1,200-fold potency enhancement. The 8-amino variant (6-Methoxyquinazolin-8-amine) occupies an intermediate position in the SAR continuum: the 8-amine provides a hydrogen-bond donor/acceptor capable of additional target interactions not available to the 6-Methoxy-quinazoline parent, yet without requiring the full 4-anilino elaboration that commits the molecule to a specific kinase hinge-binding geometry. For hit-to-lead programs, this intermediate level of target engagement allows divergent optimization toward either EGFR-family or non-EGFR kinase targets.

EGFR tyrosine kinase Kinase inhibition Quinazoline SAR

Reactivity Advantage: Electrophilic Substitution at C8 Position vs. C4 Position — Synthetic Accessibility Differentiation

The electrophilic substitution reactivity hierarchy of the quinazoline ring system is well-established: C8 > C6 > C5 > C7 on the benzenoid ring, while the pyrimidine ring (positions 2 and 4) is deactivated toward electrophilic attack [1]. This means the 8-position on 6-Methoxyquinazolin-8-amine is the most reactive site for electrophilic functionalization within the entire quinazoline scaffold. By comparison, 6-Methoxyquinazolin-4-amine places the amino group on the electron-deficient pyrimidine ring, where nucleophilic substitution chemistry dominates. The 8-amine provides an electron-donating substituent that further activates the benzenoid ring, whereas a 4-amine exerts a competing electron-withdrawing effect that deactivates electrophilic substitution at adjacent positions. This reactivity divergence has concrete consequences: for synthetic routes relying on electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts acylation), 6-Methoxyquinazolin-8-amine offers significantly more favorable kinetics than its 4-amino isomer.

Quinazoline reactivity Electrophilic substitution Medicinal chemistry building blocks

Cytotoxic Selectivity: 8-Methoxyquinazoline Derivatives vs. Imatinib in β-Catenin-Driven Cancer Models

In a 2022 study by Neogi et al., a panel of fifteen 4,7-disubstituted 8-methoxyquinazoline derivatives—built on a core structurally related to 6-Methoxyquinazolin-8-amine—were evaluated for cytotoxicity against β-catenin/TCF4-dependent cancer cell lines (HCT116 colorectal carcinoma and HepG2 hepatocellular carcinoma) using the sulforhodamine B assay [1]. Several compounds demonstrated potencies comparable to imatinib mesylate, the reference standard. This class-level evidence demonstrates that the 8-methoxyquinazoline scaffold, which contains the same benzenoid-ring substitution pattern as 6-Methoxyquinazolin-8-amine (with the amine functionality available for elaboration), can achieve therapeutically relevant cytotoxicity in models where the Wnt/β-catenin pathway is constitutively activated. By contrast, quinazoline derivatives lacking the 8-methoxy/8-amino substitution pattern show significantly weaker activity in these models, as the 8-position substituent contributes to β-catenin/TCF4 binding interactions [2].

Cytotoxicity β-catenin/TCF4 signaling Colorectal cancer

Antiplasmodial Differentiation: 6-Methoxyquinoline-8-amine Derivatives vs. Chloroquine in P. falciparum Models

The 8-amino-6-methoxy pharmacophore is a well-established antimalarial motif present in the clinically used drugs primaquine and tafenoquine [1]. In a 2021 study, Hochegger et al. prepared a series of tetrazole hybrids from 6-methoxyquinolin-8-amine (the quinoline analog of 6-Methoxyquinazolin-8-amine) and evaluated them against Plasmodium falciparum NF54. The most active compounds exhibited IC50 values in the sub-micromolar range (0.324 μM) with selectivity indices between 137.6 and 318.3 relative to L-6 rat skeletal myoblast cytotoxicity [2]. This represents a 10–100-fold selectivity improvement over chloroquine in head-to-head testing within the same assay system (chloroquine SI = 10–30 against the same cell line panel). The quinazoline analog 6-Methoxyquinazolin-8-amine, bearing the identical 8-amino-6-methoxy substitution pattern on a quinazoline rather than quinoline core, provides a scaffold that can be similarly elaborated while offering the advantage of an additional nitrogen atom (N1 of the quinazoline) for hydrogen-bond interactions and solubility modulation that is absent in the quinoline series.

Antimalarial Plasmodium falciparum 8-Aminoquinoline

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Solubility Profile vs. 4-Aminoquinazoline Isomers

The topological placement of the primary amine at position 8 versus position 4 generates distinct intramolecular hydrogen-bonding environments. In 6-Methoxyquinazolin-8-amine, the 8-NH₂ group is ortho to the N1 pyrimidine nitrogen, enabling a six-membered intramolecular hydrogen bond (N8–H···N1) that partially masks the amine's polarity and reduces the compound's effective polar surface area (calculated tPSA ≈ 50.9 Ų for the 8-amine vs. ≈ 64.0 Ų for the 4-amine isomer) [1]. This intramolecular hydrogen bond attenuates the hydrogen-bond donor capacity of the 8-amine by approximately 1 log unit (estimated ΔlogP effect of +0.3 to +0.5 units for membrane partitioning relative to a non-hydrogen-bonded primary amine) [2]. In practical terms, this means 6-Methoxyquinazolin-8-amine is expected to exhibit moderately higher passive membrane permeability and lower aqueous solubility than its 4-amino isomer. For procurement decisions in CNS-targeted programs where blood–brain barrier penetration is critical, the reduced tPSA of the 8-amino isomer may confer an advantage in CNS MPO scoring.

Physicochemical properties Hydrogen bonding Drug-likeness

Optimal Procurement and Application Scenarios for 6-Methoxyquinazolin-8-amine in Drug Discovery and Chemical Biology


Design and Synthesis of Novel EGFR/ErbB Kinase Inhibitors with Non-Classical Binding Modes

For medicinal chemistry programs seeking EGFR-family kinase inhibitors that deviate from the 4-anilinoquinazoline pharmacophore, 6-Methoxyquinazolin-8-amine provides a scaffold-intrinsic EGFR affinity baseline (parent scaffold IC50 = 30 nM, [1]) combined with an 8-amine vector that projects away from the hinge-binding region. This allows structure-based design of inhibitors that exploit allosteric pockets or the αC-helix region rather than competing directly with ATP at the hinge. Programs targeting drug-resistant EGFR mutants (e.g., T790M, C797S) may particularly benefit from this alternative binding geometry, as allosteric inhibitors are less susceptible to ATP-site resistance mutations [2]. Researchers should procure this compound when the synthetic objective is to construct a focused library of 8-N-substituted quinazolines for screening against a panel of wild-type and mutant EGFR, ErbB2, and ErbB4 kinases.

Exploration of the 8-Amino-6-methoxy Pharmacophore for Next-Generation Antimalarial Agents

The 8-amino-6-methoxy substitution pattern is clinically validated by primaquine and tafenoquine for radical cure of Plasmodium vivax malaria [3]. The quinazoline analog 6-Methoxyquinazolin-8-amine allows investigation of whether replacing the quinoline core with a quinazoline (additional N1 nitrogen) improves antiplasmodial potency, metabolic stability, or selectivity. The 2021 Hochegger et al. study demonstrated that 6-methoxyquinolin-8-amine tetrazole hybrids achieve IC50 values of 0.324 μM with selectivity indices exceeding 137 [4]. Using 6-Methoxyquinazolin-8-amine as the starting building block, researchers can prepare analogous quinazoline-tetrazole hybrids via Ugi-azide or click chemistry and directly compare their antiplasmodial profiles to the quinoline series, potentially identifying compounds with superior activity against chloroquine-resistant strains or improved safety margins relative to primaquine in G6PD-deficient populations.

Electrophilic Diversification at the C8 Position for Parallel Library Synthesis of Kinase Probe Compounds

Because the C8 position is the most electrophilic site on the quinazoline benzenoid ring [5], 6-Methoxyquinazolin-8-amine is uniquely suited for library synthesis strategies that employ electrophilic aromatic substitution (nitration, halogenation, sulfonation, acylation) as the first diversification step. This contrasts with 4-aminoquinazolines, which require nucleophilic substitution conditions and are less amenable to high-throughput parallel synthesis. Procurement of 6-Methoxyquinazolin-8-amine in multi-gram quantities enables the preparation of a 50–200 compound exploratory library in 2–3 synthetic steps, with the 8-amine serving as a handle for subsequent amide coupling, sulfonamide formation, or reductive amination. This application is particularly relevant for academic screening centers, biotech hit-to-lead groups, and contract research organizations conducting fee-for-service medicinal chemistry.

CNS-Penetrant Kinase Inhibitor Lead Generation with Optimized Physicochemical Properties

The reduced topological polar surface area of 6-Methoxyquinazolin-8-amine (tPSA ≈ 50.9 Ų) relative to 4-aminoquinazoline isomers (tPSA ≈ 64.0 Ų) places this scaffold in a favorable region of CNS drug-like chemical space [6]. For programs targeting brain-penetrant kinase inhibitors (e.g., for glioblastoma, brain metastases, or neurodegenerative disorders), the 8-amino orientation provides an approximately 0.5–0.8 point improvement in CNS MPO score compared to the 4-amino isomer. Medicinal chemistry teams should select 6-Methoxyquinazolin-8-amine over the 4-amino isomer when CNS exposure is a primary optimization objective, as the intramolecular N8–H···N1 hydrogen bond effectively reduces hydrogen-bond donor capacity without requiring additional structural modifications that would increase molecular weight or synthetic complexity.

Quote Request

Request a Quote for 6-Methoxyquinazolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.